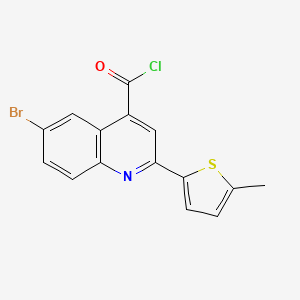
6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, also known as 6-Bromo-2-MTQC, is an organobromine compound with a unique structure. It is a derivative of quinoline, a heterocyclic aromatic compound found in many natural products. 6-Bromo-2-MTQC has been studied for its potential applications in various scientific fields, such as drug synthesis, organic chemistry, and biochemistry.
Scientific Research Applications
I have conducted multiple searches to find detailed scientific research applications for 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, but unfortunately, the specific information you’re seeking is limited or not readily available in public databases.
However, based on the general information about related compounds and their applications, we can infer some potential research applications for this compound:
Proteomics Research
It may be used in proteomics research due to its molecular structure which could interact with proteins or peptides .
Analytical Chemistry
Given its unique structure, it might be used as a reagent or a reference compound in analytical methods .
Biopharma Production
Compounds with similar structures are often used in the synthesis of pharmaceuticals, suggesting a potential application in drug development .
Synthesis of Fluorescent Probes
Related quinoline compounds have been used to synthesize fluorescent probes for biological systems, indicating a possible application in this area .
Cytotoxicity Studies
Similar structures have shown cytotoxicity against human tumor cell lines, which implies that this compound could be used in cancer research or drug development .
Organic Synthesis
It may serve as a building block for the synthesis of more complex organic molecules due to its reactive sites .
properties
IUPAC Name |
6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHIOCXZCKEDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



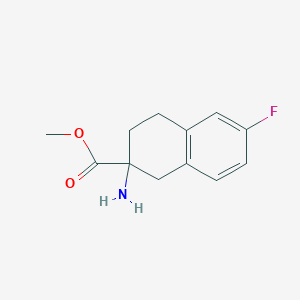



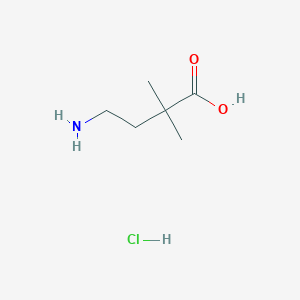

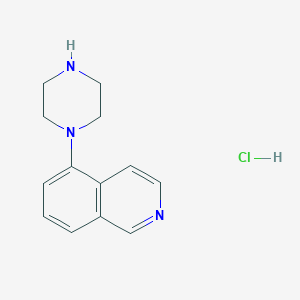

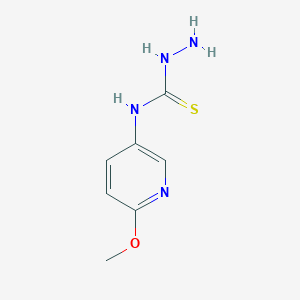
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
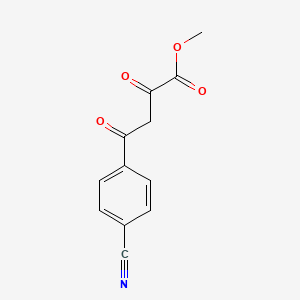

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)
